3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline
CAS No.: 2640830-43-7
Cat. No.: VC11816561
Molecular Formula: C14H13F3N4
Molecular Weight: 294.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640830-43-7 |
|---|---|
| Molecular Formula | C14H13F3N4 |
| Molecular Weight | 294.27 g/mol |
| IUPAC Name | 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C14H13F3N4/c15-14(16,17)11-4-9(5-12(18)6-11)10-7-19-13(20-8-10)21-2-1-3-21/h4-8H,1-3,18H2 |
| Standard InChI Key | WBZIDQKGIDWNBI-UHFFFAOYSA-N |
| SMILES | C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F |
| Canonical SMILES | C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
3-[2-(Azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline is a nitrogen-rich heterocyclic compound with the molecular formula C₁₄H₁₃F₃N₄ and a molecular weight of 294.27 g/mol. Its IUPAC name systematically describes the connectivity: a pyrimidine ring at position 5 of the aniline backbone is substituted with an azetidine group at position 2, while the meta position of the aniline bears a trifluoromethyl (-CF₃) group.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2640830-43-7 |
| Molecular Formula | C₁₄H₁₃F₃N₄ |
| Molecular Weight | 294.27 g/mol |
| SMILES Notation | C1CN(C1)C2=NC=C(C=N2)C3=CC(=CC(=C3)N)C(F)(F)F |
| InChI Key | WBZIDQKGIDWNBI-UHFFFAOYSA-N |
The SMILES string highlights the azetidine ring (C1CNC1) attached to the pyrimidine’s second position, with the trifluoromethyl group branching from the aniline’s fifth carbon.
Synthetic Routes and Optimization
Reported Synthesis Strategies
While detailed protocols for 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline remain proprietary, analogous compounds suggest a multi-step approach involving:
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Nucleophilic Aromatic Substitution: Coupling azetidine to a halogenated pyrimidine intermediate.
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Buchwald-Hartwig Amination: Introducing the aniline group to a trifluoromethylated aromatic precursor .
A related synthesis for 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline (CAS 1496-40-8) achieved an 83% yield via tin(II) chloride-mediated reduction of a nitro precursor in dichloromethane . Similar conditions could apply to the target compound, substituting piperidine with azetidine.
Table 2: Hypothetical Reaction Conditions Based on Analogues
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Nitro Reduction | SnCl₂, HCl, CH₂Cl₂, 0°C to RT | Convert nitro to amine group |
| Cyclization | Azetidine, CuI, Cs₂CO₃, DMF, 130°C | Form azetidine-pyrimidine bond |
Challenges in Purification
Column chromatography with gradient elution (e.g., DCM:MeOH 50:1 to 20:1) is typically employed to isolate the product from polar byproducts . The trifluoromethyl group’s hydrophobicity may necessitate reversed-phase HPLC for high-purity batches.
Industrial and Research Applications
Medicinal Chemistry
As a lead compound, 3-[2-(azetidin-1-yl)pyrimidin-5-yl]-5-(trifluoromethyl)aniline could be optimized for:
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Oncology: Targeting tyrosine kinases like EGFR or VEGFR.
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CNS Disorders: Leveraging azetidine’s affinity for serotonin receptors.
Material Science
The -CF₃ group’s electron-withdrawing properties make this compound a candidate for:
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Organic Semiconductors: As a dopant to enhance charge transport.
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Liquid Crystals: Stabilizing nematic phases through dipole interactions.
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